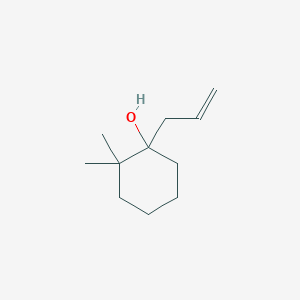
2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a prop-2-en-1-yl group and two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isobutene in the presence of a strong acid catalyst, followed by the addition of allyl bromide under basic conditions to introduce the prop-2-en-1-yl group. The reaction conditions typically include:
Temperature: 0-25°C
Catalysts: Strong acids like sulfuric acid for the initial alkylation and bases like sodium hydroxide for the allylation step.
Solvents: Common solvents include dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexanone.
Reduction: 2,2-Dimethylcyclohexan-1-ol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Methyl isoeugenol
- 2-Methyl-2-propen-1-ol
Uniqueness
2,2-Dimethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2,2-dimethyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-4-7-11(12)9-6-5-8-10(11,2)3/h4,12H,1,5-9H2,2-3H3 |
Clé InChI |
AWPNCQIYKMDHBR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1(CC=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


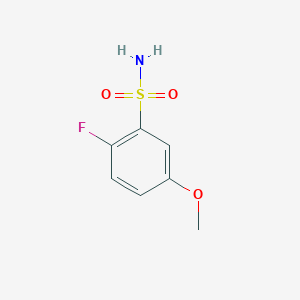
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
![6-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13234856.png)
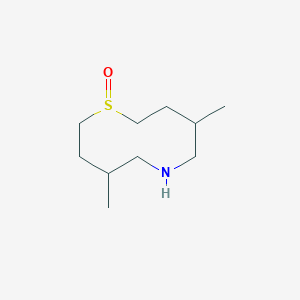
![4-[4-(2-Methylpropyl)piperidin-4-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13234876.png)
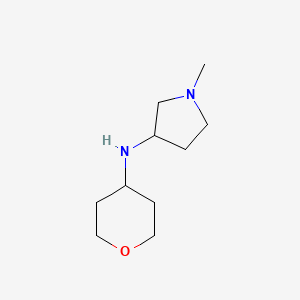
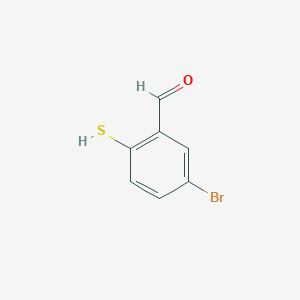
![4-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one](/img/structure/B13234888.png)
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13234894.png)

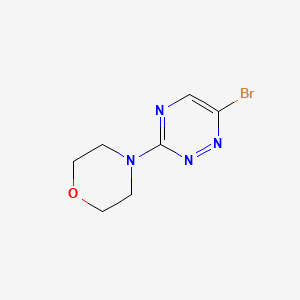
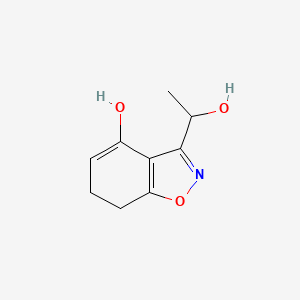
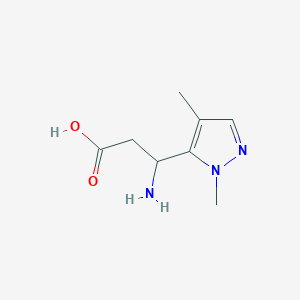
![[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13234937.png)
